

A Comparative Toxicological Guide to Chlorinated Ethyl Acetates

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1,2-Dichloroethyl acetate

CAS No.: 10140-87-1

Cat. No.: B167441

[Get Quote](#)

To our valued research community: This guide provides a comparative toxicological overview of monochloroethyl acetate, dichloroethyl acetate, and trichloroethyl acetate. The objective is to synthesize available data to inform risk assessment and guide experimental design. As will be evident, significant data gaps exist, particularly for the di- and trichloro- congeners, underscoring a need for further research. This document is structured to build from foundational physicochemical properties to detailed toxicological endpoints, providing mechanistic insights and standardized protocols where authoritative data allows.

Introduction and Physicochemical Context

Chlorinated ethyl acetates are halogenated esters with varying degrees of chlorine substitution on the acetyl group. This substitution pattern is the primary determinant of their chemical reactivity and, consequently, their toxicological profiles. As electrophilicity increases with chlorination, so does the potential for covalent interaction with biological macromolecules, a common mechanism of toxicity for alkylating agents. Understanding their comparative toxicology is critical for their use as intermediates in chemical synthesis and for assessing the risks of potential environmental and occupational exposure.^{[1][2]}

Table 1: Comparative Physicochemical Properties

Property	Monochloroethyl Acetate	Dichloroethyl Acetate	Trichloroethyl Acetate
CAS Number	105-39-5[1]	10140-87-1[3]	515-84-4[4]
Molecular Formula	C4H7ClO2	C4H6Cl2O2[3]	C4H5Cl3O2[4]
Molecular Weight	122.55 g/mol	156.99 g/mol [3]	191.44 g/mol
Appearance	Colorless liquid[5]	Water-white liquid[2]	Colorless liquid
Boiling Point	145 °C	58-65 °C @ 13 mmHg[2]	167-168 °C
Water Solubility	Immiscible[6]	Insoluble[2]	Data not readily available

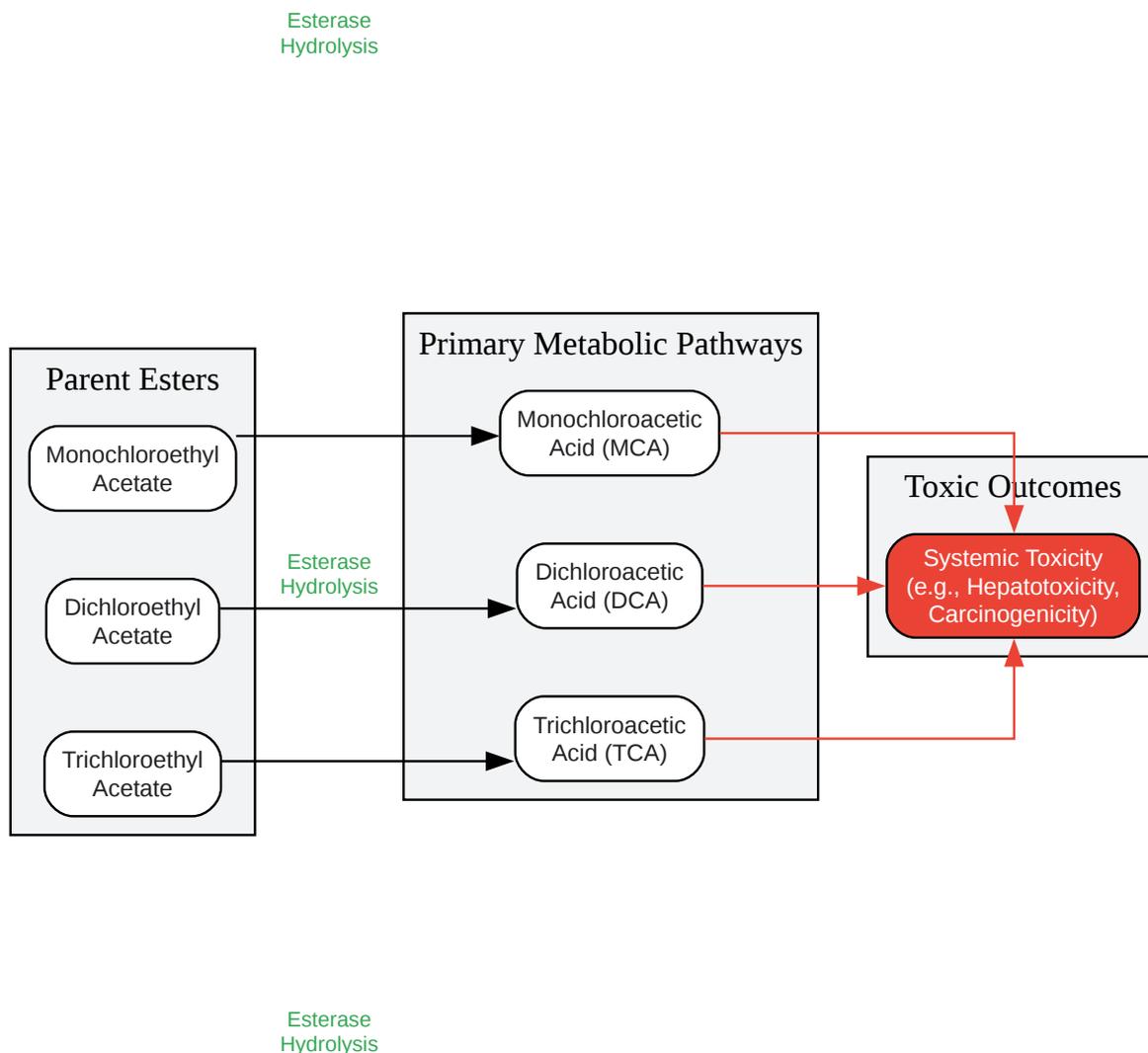
Note: Data for some properties of dichloro- and trichloroethyl acetate are not as consistently reported in public databases.

Metabolic Activation and Detoxification Pathways

The toxicity of chlorinated ethyl acetates is intrinsically linked to their metabolism. The primary metabolic pathway involves hydrolysis by carboxylesterases to yield ethanol and the corresponding chlorinated acetic acids (monochloroacetic acid, dichloroacetic acid, and trichloroacetic acid). These chloroacetic acids are the principal drivers of systemic toxicity.

- Monochloroacetic Acid (MCA): A known inhibitor of key enzymes in the Krebs cycle.[7]
- Dichloroacetic Acid (DCA): Has been extensively studied and is associated with liver toxicity and carcinogenicity in rodents.[8]
- Trichloroacetic Acid (TCA): A metabolite of the solvent trichloroethylene, it is also a known rodent carcinogen and causes protein precipitation and coagulation.[9][10]

A secondary, but significant, pathway involves conjugation with glutathione (GSH), a critical cellular antioxidant. This pathway can serve as a detoxification mechanism, but can also, in some cases, lead to the formation of reactive intermediates. The balance between these pathways dictates the ultimate toxic outcome.



[Click to download full resolution via product page](#)

Figure 1: Simplified metabolic activation pathway of chlorinated ethyl acetates.

Comparative Toxicological Endpoints

This section compares the known toxicological profiles of the three chlorinated ethyl acetates across several key endpoints. Data is compiled from registration dossiers submitted to regulatory agencies and available toxicological literature. It is important to note the significant data gaps, particularly for dichloroethyl acetate.

Acute Toxicity

Acute toxicity data provides insight into the potential danger from short-term exposure. Based on harmonized classifications, monochloroethyl acetate exhibits high acute toxicity via oral, dermal, and inhalation routes.[1][5] Data for dichloroethyl acetate is less definitive but suggests toxicity upon inhalation.[3][11]

Table 2: Comparative Acute Toxicity

Endpoint	Monochloroethyl Acetate	Dichloroethyl Acetate	Trichloroethyl Acetate
Oral LD50 (rat)	Toxic (Category 3)[5]	Data not available	Data not available
Dermal LD50	Toxic (Category 3)[5]	Data not available	Data not available
Inhalation LC50	Toxic (Category 3)[5]	LCLo (rat) = 16 ppm/4h[3]	Data not available
GHS Classification	Danger! Toxic if swallowed, in contact with skin, or if inhaled. [1]	Toxic by inhalation. [11]	Data not available

GHS Categories for Acute Toxicity range from 1 (most toxic) to 5 (least toxic). LCLo (Lowest published lethal concentration).

Skin and Eye Irritation

Monochloroethyl acetate is classified as causing serious eye damage and skin irritation.[1] Dichloroethyl acetate is also known to be an eye and respiratory tract irritant, capable of causing skin vesiculation (blistering).[3][12] Trichloroacetic acid, the metabolite of the trichlorocongener, is a strong corrosive, capable of causing severe skin burns and eye damage, suggesting a high potential for irritation from the parent ester.[10][13]

Table 3: Comparative Irritation Potential

Endpoint	Monochloroethyl Acetate	Dichloroethyl Acetate	Trichloroethyl Acetate
Skin Irritation	Causes skin irritation. [1]	Can cause skin vesiculation.[3]	Expected to be a strong irritant/corrosive.
Eye Irritation	Causes serious eye damage.[1]	Eye irritant.[3]	Expected to be a strong irritant/corrosive.

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of these compounds is largely attributed to their metabolites.

- Monochloroethyl Acetate: Safety data sheets indicate it shall not be classified as germ cell mutagenic or carcinogenic.[5]
- Dichloroethyl Acetate: Its metabolite, dichloroacetic acid (DCA), is associated with an increased incidence of liver tumors in both rats and mice.[8] Early-life exposure to DCA in mice has been shown to be as carcinogenic as life-long exposure.[14]
- Trichloroethyl Acetate: The metabolite, trichloroacetic acid (TCA), is considered a confirmed carcinogen in experimental animals, with unknown relevance to humans.[9] It is classified by the U.S. EPA as a possible human carcinogen based on this animal evidence.[9] Studies on the genotoxicity of TCA have produced inconclusive results; it was not mutagenic to bacteria. [15]

Experimental Protocols: A Framework for Assessment

To ensure data reliability and comparability, toxicological assessments must be conducted according to validated, standardized protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals that are internationally recognized.[16]

Workflow for In Vivo Acute Oral Toxicity Assessment (Based on OECD Test Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to place a substance into a GHS toxicity category.[17]

Experimental Rationale: The goal is to determine a dose range that causes mortality or evident toxicity. By using a stepwise procedure with a small group of animals (typically 3) per step, this method adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[16] The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on any pre-existing information. The outcome of the first step determines the dose for the subsequent step, allowing for an efficient classification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Substance Information - ECHA \[echa.europa.eu\]](#)
- [2. 1,2-Dichloroethyl acetate | 10140-87-1 \[chemicalbook.com\]](#)
- [3. 1,2-Dichloroethyl acetate | C4H6Cl2O2 | CID 24998 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Ethyl trichloroacetate | C4H5Cl3O2 | CID 10588 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. chemos.de \[chemos.de\]](#)
- [6. 105-39-5 CAS | ETHYL CHLOROACETATE | Esters | Article No. 03722 \[lobachemie.com\]](#)
- [7. Chloroacetic acid - Wikipedia \[en.wikipedia.org\]](#)
- [8. Document Display \(PURL\) | NSCEP | US EPA \[nepis.epa.gov\]](#)
- [9. TRICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [10. Acid series: Trichloroacetic acid | MDedge \[mdedge.com\]](#)
- [11. abdurrahmanince.net \[abdurrahmanince.net\]](#)

- [12. JoDrugs. 1,2-DICHLOROETHYL ACETATE \[jodrugs.com\]](#)
- [13. Trichloroacetic Acid | CCl₃COOH | CID 6421 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [14. Latent carcinogenicity of early-life exposure to dichloroacetic acid in mice - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [15. Trichloroacetic Acid - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [16. oecd.org \[oecd.org\]](#)
- [17. ntp.niehs.nih.gov \[ntp.niehs.nih.gov\]](#)
- To cite this document: BenchChem. [A Comparative Toxicological Guide to Chlorinated Ethyl Acetates]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167441#comparative-toxicological-study-of-chlorinated-ethyl-acetates\]](https://www.benchchem.com/product/b167441#comparative-toxicological-study-of-chlorinated-ethyl-acetates)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com